Metaxalone is a centrally acting skeletal muscle relaxant. [] While its exact mechanism of action remains unknown, research suggests potential interactions with the central nervous system, potentially involving the serotonergic pathway and GABAergic pathways. [, ] It is primarily investigated for its potential in treating muscle spasms and pain associated with musculoskeletal conditions. []
Reaction of Triglycidyl Isocyanurate with m-Xylenol: This method involves reacting triglycidyl isocyanurate (TGIC) with m-xylenol in a specific solvent mixture. This mixture comprises an aprotic polar solvent with a high dielectric constant (≥ 30) and another solvent, either non-polar or aprotic polar with a lower dielectric constant (< 30). [] The reaction proceeds at controlled temperatures and specific durations, yielding Metaxalone with reduced impurities. []
Biocatalytic Synthesis: This approach utilizes the enzyme halohydrin dehalogenase to catalyze the reaction between epoxides and cyanate, ultimately producing Metaxalone. [] Through protein engineering of the specific halohydrin dehalogenase (HHDHamb from Acidimicrobiia bacterium), this method achieves high yields of both chiral and racemic Metaxalone. []
Hydrolysis: Metaxalone is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of degradation products like methyl 3-(3,5-dimethylphenoxy)-2-hydroxypropylcarbamate and 1-(3,5-dimethylphenoxy)-3-aminopropan-2-ol. []
Oxidation: While relatively stable under oxidative stress, slight degradation can occur. [, ]
Central Nervous System Depression: Metaxalone may induce general central nervous system depression, potentially contributing to its muscle relaxant effects. []
Serotonergic Pathway Involvement: Cases of serotonin syndrome associated with Metaxalone overdose or combined use with serotonergic drugs suggest potential interactions with the serotonergic pathway. [, ]
MAO-A Inhibition: Studies demonstrate that Metaxalone inhibits the enzyme monoamine oxidase A (MAO-A) at concentrations associated with toxicity, suggesting a potential mechanism for serotonin syndrome risk. [, , ]
GABAergic Pathways: Preliminary research suggests possible involvement of GABAergic pathways in Metaxalone's effects, but further investigation is necessary. []
Treating Musculoskeletal Pain and Spasms: Metaxalone is investigated for its use in alleviating pain and discomfort associated with acute musculoskeletal conditions such as strains, sprains, and spasms. [, , ]
Neuroinflammation Research: Studies suggest potential anti-inflammatory effects of Metaxalone in microglial cells, implicating its potential role in treating neurological disorders associated with neuroinflammation. [] This research highlights Metaxalone's ability to modulate inflammatory pathways, potentially offering therapeutic benefits beyond muscle relaxation. []
Pharmaceutical Formulation Development: Research focuses on developing novel formulations to enhance Metaxalone's solubility and bioavailability. [, , , , , ] These efforts aim to improve the drug's therapeutic efficacy and patient outcomes. Techniques explored include:
Forensic Toxicology: Postmortem Metaxalone concentration data aids in determining cause and manner of death, particularly in cases of suspected drug overdose. [, , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4